Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-5,7-8H2,1-3H3 |
InChI Key |
JSMUWFLUFNGPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCC#N |
Origin of Product |
United States |
Preparation Methods
Photochemical Alkylation Using Iridium Catalysis
A state-of-the-art approach involves photochemical alkylation under visible-light irradiation. Astellas Pharma Inc. developed a protocol using iridium-based photocatalysts to facilitate radical-mediated C–H functionalization. In this method, 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid reacts with acrylonitrile in the presence of lithium hydroxide and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ under blue light (450 nm). The reaction proceeds via a single-electron transfer mechanism, generating a carbon-centered radical at the azetidine’s C3 position, which subsequently couples with acrylonitrile’s vinyl group.
- Catalyst : 2.5 mol% [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆
- Solvent : Anhydrous DMF
- Temperature : Maintained below 30°C via cooling
- Light Source : 450 nm LEDs (18-hour irradiation)
- Yield : 76% after silica gel chromatography
This method is scalable under flow chemistry conditions (25 mL/min flow rate), enhancing reproducibility and reducing side reactions.
Lithium-Mediated Alkylation at Cryogenic Temperatures
Adapting a strategy from tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate synthesis, the cyanoethyl group can be introduced via n-butyllithium-mediated deprotonation. A solution of tert-butyl 3-cyanoazetidine-1-carboxylate in tetrahydrofuran (THF) and hexane is treated with n-butyllithium (-78°C, 1 hour), followed by acrylonitrile addition. The lithiated azetidine intermediate attacks acrylonitrile’s electrophilic β-carbon, forming the C–C bond.
- Base : Diisopropylamine (2.0 equiv)
- Alkylating Agent : Acrylonitrile (1.2 equiv)
- Solvent System : THF/hexane (3:1 v/v)
- Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate
- Yield : ~68% (extrapolated from analogous reactions)
This method requires strict temperature control to prevent azetidine ring decomposition.
Cyclization of Pre-Functionalized Precursors
A multi-step route involves constructing the azetidine ring with pre-installed cyanoethyl groups. For example, 3-amino-2-(2-cyanoethyl)propan-1-ol is Boc-protected and cyclized using cesium carbonate in acetonitrile (80°C, 6 hours). The hydroxyl group is first converted to a better leaving group (e.g., mesylate or tosylate), enabling intramolecular nucleophilic displacement by the amine.
- Cyclization Agent : Cs₂CO₃ (2.5 equiv)
- Solvent : Acetonitrile
- Temperature : Reflux (80°C)
- Yield : 85% after aqueous workup
This method is advantageous for large-scale production but requires precursor synthesis, adding steps.
Comparative Analysis of Synthetic Methods
Industrial Production Considerations
Industrial synthesis prioritizes cost-effectiveness and environmental compliance. The photochemical method’s flow system reduces solvent waste and improves energy efficiency. In contrast, cryogenic reactions (e.g., lithium-mediated alkylation) face challenges in maintaining low temperatures at scale, increasing operational costs. Patent CN111362852A highlights the importance of replacing toxic solvents like dioxane with acetonitrile or ethyl acetate, aligning with green chemistry principles.
Challenges and Optimization Strategies
- Byproduct Formation : Competing N-alkylation can occur during lithium-mediated reactions. Using bulky bases (e.g., LDA) suppresses this.
- Catalyst Cost : Iridium photocatalysts are expensive. Recent studies suggest replacing Ir with organic photocatalysts (e.g., eosin Y) to reduce costs.
- Purification : Silica gel chromatography remains standard, but crystallization protocols using hexane/ethyl acetate mixtures improve throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Scientific Research Applications
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The azetidine ring’s strain and reactivity also contribute to its biological activity, enabling it to interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of azetidine derivatives is exemplified by the following analogs, which differ in substituents at the 3-position. Key comparisons are summarized below:
Structural Analogues
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate, and what reaction conditions are optimal?
The synthesis typically involves a multi-step approach starting from tert-butyl azetidine-1-carboxylate. Key steps include:
- Cyanoethylation : Reacting azetidine derivatives with acrylonitrile or cyanoethyl halides via nucleophilic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C promotes efficient coupling .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the azetidine nitrogen, followed by deprotection under acidic conditions (e.g., HCl in dioxane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 2.5–3.0 ppm (azetidine protons), and δ 3.5–3.8 ppm (cyanoethyl CH₂) confirm structure .
- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and 115–120 ppm (C≡N) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 224.3 (C₁₁H₁₈N₂O₂) with fragmentation patterns indicating Boc and cyanoethyl groups .
- IR : Stretching at ~2250 cm⁻¹ (C≡N) and 1720 cm⁻¹ (ester C=O) .
Q. What are the typical chemical transformations this compound undergoes, and how do reaction conditions influence product distribution?
- Hydrolysis : Acidic/basic conditions cleave the Boc group, yielding 3-(2-cyanoethyl)azetidine. HCl in dioxane (0°C, 2h) achieves >90% deprotection .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, forming tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate .
- Substitution : Nucleophilic attack on the azetidine ring (e.g., alkylation with iodomethane in DMF/K₂CO₃) modifies the scaffold .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during functionalization of the azetidine ring?
Regioselectivity in substitution reactions depends on:
- Steric Effects : Bulkier substituents (e.g., tert-butyl) direct nucleophiles to less hindered positions. For example, alkylation favors the 3-position over the 2-position .
- Electronic Effects : Electron-withdrawing groups (e.g., cyanoethyl) activate adjacent carbons for nucleophilic attack. Computational modeling (DFT) predicts charge distribution to guide synthetic design .
- Catalysts : Transition-metal catalysts (e.g., Pd) enable selective C–H functionalization at specific ring positions .
Q. What strategies resolve contradictions in reported stability data under varying pH and temperature conditions?
- Controlled Stability Studies :
- Mechanistic Insights : Conflicting data may arise from residual moisture in solvents or impurities. Karl Fischer titration ensures solvent dryness .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Docking Studies : Use software like AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs). The cyanoethyl group’s electron-withdrawing properties enhance hydrogen bonding with catalytic residues .
- MD Simulations : Analyze conformational flexibility of the azetidine ring in aqueous vs. lipid environments to optimize pharmacokinetics .
- QSAR : Correlate substituent effects (e.g., chain length of cyanoethyl) with bioactivity to guide analog design .
Q. What methodologies are effective in resolving spectral discrepancies (e.g., unexpected NMR splitting or MS fragments)?
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in azetidine) causing peak splitting. Cooling to −40°C simplifies spectra .
- High-Resolution MS : Differentiate isobaric fragments (e.g., C₃H₅N vs. C₂H₃O) using exact mass measurements (error <2 ppm) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
